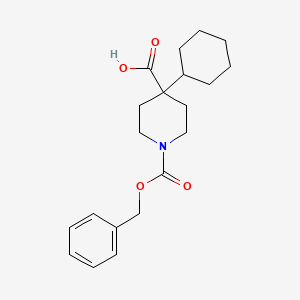
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Descripción
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a cyclohexyl group at the 4-position of the piperidine ring, and a carboxylic acid group at the 4-position
Propiedades
Fórmula molecular |
C20H27NO4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H27NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,23) |
Clave InChI |
CSEWDEGVOMTSQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate . The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst . The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amine, reducing its nucleophilicity and reactivity . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzyloxycarbonyl)hydroxylamine: Similar in structure but contains a hydroxylamine group instead of a piperidine ring.
N-(Benzyloxycarbonyl)-L-proline: Contains a proline residue instead of a piperidine ring.
Uniqueness
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


